molecular formula C22H18F3N3O3 B11182473 3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11182473
M. Wt: 429.4 g/mol
InChI Key: UBIFFCVIEQPKFB-UHFFFAOYSA-N
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Description

3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridoindole core and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety . This reaction is often catalyzed by [Cp*RhCl2]2 and involves sequential coupling reactions initiated by C–H activation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: IBX in room temperature conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-2-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione stands out due to the presence of the trifluoromethoxyphenyl group, which imparts unique chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability.

Properties

Molecular Formula

C22H18F3N3O3

Molecular Weight

429.4 g/mol

IUPAC Name

3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H18F3N3O3/c23-22(24,25)31-14-7-5-13(6-8-14)28-20(29)11-19(21(28)30)27-10-9-16-15-3-1-2-4-17(15)26-18(16)12-27/h1-8,19,26H,9-12H2

InChI Key

UBIFFCVIEQPKFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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